Cas no 1692593-27-3 (2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid)

2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid
- 2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- EN300-1716593
- 1692593-27-3
-
- インチ: 1S/C23H17BrClNO4/c24-19-11-13(9-10-20(19)25)21(22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,21H,12H2,(H,26,29)(H,27,28)
- InChIKey: TYJDCHJHOKIWEL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)Cl
計算された属性
- せいみつぶんしりょう: 485.00295g/mol
- どういたいしつりょう: 485.00295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 75.6Ų
2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716593-2.5g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 2.5g |
$3809.0 | 2023-09-20 | ||
Enamine | EN300-1716593-1.0g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 1g |
$2921.0 | 2023-06-04 | ||
Enamine | EN300-1716593-1g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 1g |
$1944.0 | 2023-09-20 | ||
Enamine | EN300-1716593-10g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 10g |
$8357.0 | 2023-09-20 | ||
Enamine | EN300-1716593-5.0g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 5g |
$8470.0 | 2023-06-04 | ||
Enamine | EN300-1716593-5g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 5g |
$5635.0 | 2023-09-20 | ||
Enamine | EN300-1716593-10.0g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 10g |
$12560.0 | 2023-06-04 | ||
Enamine | EN300-1716593-0.5g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 0.5g |
$1866.0 | 2023-09-20 | ||
Enamine | EN300-1716593-0.1g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 0.1g |
$1711.0 | 2023-09-20 | ||
Enamine | EN300-1716593-0.25g |
2-(3-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid |
1692593-27-3 | 0.25g |
$1789.0 | 2023-09-20 |
2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acidに関する追加情報
Comprehensive Guide to 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid (CAS No. 1692593-27-3)
In the rapidly evolving field of pharmaceutical intermediates and specialty chemicals, 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid (CAS 1692593-27-3) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a crucial role in peptide synthesis and drug discovery applications, particularly in the development of novel therapeutic agents targeting various diseases.
The molecular structure of this compound features a unique combination of bromine and chlorine substituents on the phenyl ring, coupled with the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This structural configuration makes it particularly valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group provides excellent protection for the amino functionality while allowing mild deprotection conditions.
Recent trends in pharmaceutical research have shown increased demand for custom amino acid building blocks like 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid. The compound's versatility enables researchers to incorporate halogenated aromatic systems into peptide backbones, which can significantly alter the biological activity and pharmacokinetic properties of resulting molecules.
From a synthetic chemistry perspective, the presence of both bromo and chloro substituents in this compound offers multiple sites for further functionalization through cross-coupling reactions. This characteristic makes it particularly valuable in medicinal chemistry programs where structure-activity relationship (SAR) studies require systematic modification of lead compounds.
The global market for peptide synthesis reagents and specialty amino acid derivatives has seen steady growth, with CAS 1692593-27-3 finding applications in both academic research and industrial drug development. Pharmaceutical companies are increasingly utilizing such building blocks in the discovery of new GPCR-targeting drugs and peptide-based therapeutics for metabolic disorders.
Quality control of 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid typically involves rigorous analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. The compound's stability under various storage conditions makes it suitable for long-term use in research laboratories, though proper handling in inert atmospheres is recommended to maintain optimal purity.
Environmental considerations in the synthesis and use of this compound have gained attention in recent years. While not classified as hazardous, proper waste disposal methods should be followed for halogen-containing compounds. The pharmaceutical industry's shift toward green chemistry principles has prompted manufacturers to develop more sustainable production methods for such intermediates.
Future research directions involving CAS 1692593-27-3 may explore its potential in creating peptide-drug conjugates and targeted therapeutics. The compound's unique structural features could contribute to the development of novel drug delivery systems, particularly in oncology and neurological disorder treatments where peptide-based approaches show promise.
For researchers working with this compound, it's essential to understand its solubility characteristics - typically soluble in polar organic solvents like DMF and DMSO, but with limited solubility in water. This property influences its application in solid-phase peptide synthesis protocols and solution-phase coupling reactions.
The intellectual property landscape surrounding Fmoc-protected amino acid derivatives continues to evolve, with several patents referencing similar structures for specific therapeutic applications. However, 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid remains widely available for research purposes from multiple chemical suppliers worldwide.
Analytical challenges associated with this compound include the need for specialized chromatographic methods to separate it from closely related derivatives. Advanced techniques like UPLC-MS have proven effective in characterizing and quantifying this material in complex reaction mixtures.
From a regulatory perspective, CAS 1692593-27-3 is generally regarded as a research chemical with no specific restrictions, though compliance with local laboratory safety regulations is always required. The compound's status may vary depending on its intended use and geographical location.
The growing interest in peptide therapeutics and modified amino acids ensures that compounds like 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid will remain important tools in drug discovery. Their ability to impart unique physicochemical properties to peptides makes them indispensable in modern pharmaceutical research.
Storage recommendations for this compound typically suggest keeping it in a cool, dry place, protected from light and moisture. Many suppliers provide the material as a white to off-white powder with guaranteed purity levels suitable for most research applications.
As the pharmaceutical industry continues to explore peptide-based solutions for challenging therapeutic areas, the demand for specialized building blocks like 2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid is expected to grow. Researchers value such compounds for their ability to introduce specific structural motifs that can enhance binding affinity and selectivity in drug candidates.
1692593-27-3 (2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid) 関連製品
- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)
- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1213111-73-9((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)
- 2229421-71-8(4-(5-chloro-2-nitrophenyl)-1H-pyrazole)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 3002465-83-7(5-Bromo-2-iodobenzofuran)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)



